molecular formula C14H29NO2 B14012772 N,N-Dipentylglycine ethyl ester CAS No. 2644-26-0

N,N-Dipentylglycine ethyl ester

Cat. No.: B14012772
CAS No.: 2644-26-0
M. Wt: 243.39 g/mol
InChI Key: JFBWZQGMDBYSIH-UHFFFAOYSA-N
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Description

Context of Glycine (B1666218) Esters as Versatile Intermediates

Glycine, the simplest amino acid, and its esters are foundational building blocks in organic synthesis. The esterification of glycine, for instance by reacting it with ethanol (B145695) in the presence of a catalyst like hydrochloric acid, yields glycine ethyl ester. semanticscholar.org This seemingly simple molecule is a versatile intermediate for creating more complex molecules. semanticscholar.org Glycine esters can undergo various reactions, including alkylation and Michael additions, which are pivotal in the synthesis of α-amino acids. acs.org The ester functional group itself can participate in reactions like hydrolysis, aminolysis, and alcoholysis, allowing for the formation of carboxylic acids, amides, or different esters, respectively. numberanalytics.com This reactivity makes glycine esters valuable precursors in the synthesis of a wide range of organic compounds, from pharmaceuticals to potential biodegradable additives for products like engine oils. uctm.edunih.gov

Significance of N,N-Dialkylglycine Esters in Organic Synthesis

The introduction of two alkyl groups onto the nitrogen atom of a glycine ester creates an N,N-dialkylglycine ester. This structural change imparts distinct properties and reactivity to the molecule. For example, N,N-diethylglycine ethyl ester, an analogue of N,N-dipentylglycine ethyl ester, is a colorless to pale yellow liquid that is soluble in organic solvents. cymitquimica.com The presence of the dialkylamino group increases the molecule's lipophilicity compared to glycine itself and introduces a degree of basicity. cymitquimica.com

These compounds are significant in several areas of organic synthesis. They are used in the preparation of other complex molecules and have been investigated for their potential applications in pharmaceuticals and agrochemicals. cymitquimica.com The synthesis of N,N-dialkylglycine esters can be achieved through various methods, including the reaction of a chloroacetate (B1199739) with a dialkylamine. For instance, N,N-dimethylglycine ethyl ester can be synthesized by the reaction of chloroacetyl chloride with an alcohol, followed by a reaction with dimethylamine. google.com

Scope of Academic Research on this compound and Related Analogues

While specific academic research on this compound is not extensively documented in publicly available literature, research on its close analogues provides valuable insights. For example, studies on N,N-dimethylglycine ethyl ester have explored its chemical properties and reactivity. chemdad.comsigmaaldrich.com Theoretical studies have even investigated the pyrolysis mechanism of N,N-dimethylglycine ethyl ester, revealing a stepwise decomposition process. researchgate.net

Research on other N,N-dialkylglycine esters, such as N,N-diethylglycine ethyl ester, provides further context. cymitquimica.comnih.gov The synthesis and properties of various N-aryl phenylglycine O-alkyl esters have also been a subject of study, highlighting the broader interest in this class of compounds for developing new synthetic methods for unnatural amino acids. yakhak.org The general methodologies for synthesizing esters and N-acyl compounds are also well-established and continuously being improved, which would be applicable to the synthesis of this compound. nih.gov The study of novel glycine esters for applications in enzyme-catalyzed peptide synthesis further underscores the ongoing academic interest in this area. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2644-26-0

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

ethyl 2-(dipentylamino)acetate

InChI

InChI=1S/C14H29NO2/c1-4-7-9-11-15(12-10-8-5-2)13-14(16)17-6-3/h4-13H2,1-3H3

InChI Key

JFBWZQGMDBYSIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(=O)OCC

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of N,n Dipentylglycine Ethyl Ester

Hydrolysis Pathways of the Ethyl Ester Moiety

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of N,N-Dipentylglycine ethyl ester, hydrolysis targets the ester linkage, converting it into a carboxylic acid (N,N-Dipentylglycine) and ethanol (B145695). This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway. ucalgary.ca

Acid-Catalyzed Ester Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible process that follows a nucleophilic acyl substitution mechanism. ucalgary.cayoutube.com The presence of a strong acid, which generates hydronium ions (H₃O⁺) in an aqueous solution, is essential to catalyze the reaction. youtube.comlibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion. youtube.comlibretexts.orgyoutube.com This step activates the carbonyl group, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.comyoutube.com This results in the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer : A proton is transferred from the oxonium ion (the attacking water molecule that now bears a positive charge) to one of the oxygen atoms of the original ester group. Water molecules in the solution can facilitate this intramolecular proton transfer. youtube.comlibretexts.org This step converts the ethoxy group (-OCH₂CH₃) into a better leaving group (ethanol, CH₃CH₂OH).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group as a neutral ethanol molecule. libretexts.orgmasterorganicchemistry.com

Deprotonation : A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (hydronium ion) and yielding the final product, N,N-Dipentylglycine. libretexts.orglibretexts.orgyoutube.com

Table 1: Key Stages of Acid-Catalyzed Hydrolysis

StageDescriptionKey Species Involved
Activation Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.This compound, H₃O⁺
Addition Nucleophilic attack by a water molecule on the activated carbonyl carbon.Protonated Ester, H₂O
Intermediate Formation of a tetrahedral intermediate.Tetrahedral Oxonium Ion
Elimination Collapse of the intermediate to expel ethanol as the leaving group.Ethanol, Protonated Carboxylic Acid
Regeneration Deprotonation of the carbonyl to form the carboxylic acid and regenerate the acid catalyst.N,N-Dipentylglycine, H₃O⁺

Base-Catalyzed Ester Hydrolysis (Saponification) Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for converting this compound to its corresponding carboxylate salt. masterorganicchemistry.com The reaction is typically carried out with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). srsintl.com

The mechanism of saponification involves the following steps:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. ucalgary.camasterorganicchemistry.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (CH₃CH₂O⁻) as the leaving group. masterorganicchemistry.comyoutube.com

Deprotonation (Acid-Base Reaction) : The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid (N,N-Dipentylglycine). ucalgary.ca This is a rapid and irreversible acid-base reaction that forms ethanol and the N,N-dipentylglycine carboxylate anion. chemistrysteps.commasterorganicchemistry.com

Table 2: Comparison of Hydrolysis Mechanisms

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Nucleophile Water (weak)Hydroxide ion (strong)
Initial Step Protonation of carbonyl oxygenNucleophilic attack on carbonyl carbon
Reversibility ReversibleIrreversible
Final Product Carboxylic acid + AlcoholCarboxylate salt + Alcohol
Catalyst Role Consumed and regeneratedConsumed (promoted reaction)

Transesterification Reactions of this compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this means reacting it with a different alcohol (R'-OH) to form a new ester (N,N-Dipentylglycine R' ester) and ethanol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. wikipedia.org The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used in excess as the solvent, or the ethanol byproduct is removed as it forms. libretexts.orgwikipedia.orgbyjus.com

Acid-Catalyzed Transesterification Mechanisms

The acid-catalyzed mechanism for transesterification is analogous to that of acid-catalyzed hydrolysis. masterorganicchemistry.com

Protonation of Carbonyl : The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.combyjus.com

Nucleophilic Attack : The new alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

Proton Transfers : A series of proton transfers occurs, neutralizing the attacking alcohol and protonating the original ethoxy group to make it a good leaving group (ethanol). libretexts.orgmasterorganicchemistry.com

Elimination : The intermediate collapses, eliminating ethanol. masterorganicchemistry.com

Deprotonation : The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product. libretexts.orgyoutube.com

Base-Catalyzed Transesterification Mechanisms

Base-catalyzed transesterification proceeds via a different mechanism, initiated by the deprotonation of the alcohol. byjus.com

Alkoxide Formation : A strong base (often the alkoxide corresponding to the reactant alcohol, e.g., R'O⁻) deprotonates the incoming alcohol (R'-OH) to form a more potent nucleophile, the alkoxide ion (R'O⁻). srsintl.combyjus.com

Nucleophilic Attack : The newly formed alkoxide ion attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. masterorganicchemistry.comsrsintl.com

Elimination : The intermediate collapses, ejecting the original ethoxide group (CH₃CH₂O⁻) as the leaving group. masterorganicchemistry.combyjus.com This forms the new ester. The released ethoxide ion can then deprotonate another molecule of the reactant alcohol, propagating the catalytic cycle.

It is crucial to use anhydrous conditions for base-catalyzed transesterification, as the presence of water can lead to a competing saponification reaction. srsintl.com

Aminolysis Reactions for Amide Bond Formation from Esters

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. Reacting this compound with ammonia, a primary amine, or a secondary amine will yield the corresponding N,N-dipentylglycinamide. While this reaction can occur by simply heating the ester with the amine, it is often slow. masterorganicchemistry.com

The mechanism for uncatalyzed aminolysis is a nucleophilic acyl substitution:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This forms a zwitterionic tetrahedral intermediate where the nitrogen bears a positive charge and the oxygen has a negative charge. youtube.com

Proton Transfer : A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This can be facilitated by a second molecule of the amine. This step results in a neutral tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Deprotonation : The ethoxide ion is a strong base and deprotonates the newly formed protonated amide, yielding the final amide product and ethanol.

This reaction is generally less efficient than using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, but it provides a direct route to amides from esters. masterorganicchemistry.com The rate of aminolysis can be influenced by the steric hindrance of both the ester and the amine.

Table 3: Summary of this compound Reactions

ReactionReagentsProduct(s)Key Features
Acidic Hydrolysis H₂O, H⁺ (catalyst)N,N-Dipentylglycine + EthanolReversible; requires excess water to drive to completion.
Basic Hydrolysis Strong Base (e.g., NaOH), H₂ON,N-Dipentylglycine Carboxylate + EthanolIrreversible; forms a carboxylate salt.
Transesterification R'-OH, Acid or Base CatalystN,N-Dipentylglycine R' Ester + EthanolReversible; requires excess alcohol or removal of ethanol.
Aminolysis R'R''NH (Amine)N,N-Dipentylglycinamide + EthanolNucleophilic acyl substitution; can be slow.

Pyrolysis and Thermal Decomposition Studies (Extrapolation from N,N-Dimethylglycine Ethyl Ester)

Mechanistic Investigations of Thermal Degradation

Theoretical studies, utilizing ab initio calculations, have elucidated the pyrolysis mechanism for N,N-Dimethylglycine ethyl ester in the gas phase. researchgate.net The research indicates that the thermal degradation is not a concerted process but occurs in a stepwise manner.

The proposed mechanism involves two primary stages:

Initial Decomposition: The first and rate-determining step is the decomposition of the N,N-Dimethylglycine ethyl ester molecule. This process involves an asynchronous proton transfer, leading to the formation of N,N-dimethylglycine and ethylene. researchgate.net

Secondary Decomposition: The intermediate product, N,N-dimethylglycine, subsequently undergoes further decomposition. This second step yields trimethylamine and carbon dioxide as the final products. researchgate.net

This stepwise mechanism, initiated by an intramolecular proton transfer, is considered the dominant pathway for the thermal degradation of this class of compounds in inert atmospheres. researchgate.netnih.gov Extrapolating this mechanism to this compound suggests a similar two-stage decomposition process. The larger pentyl groups are not expected to alter the fundamental asynchronous proton transfer mechanism, although they may influence the reaction kinetics due to steric and electronic effects.

Identification of Decomposition Products

Based on the established mechanism for N,N-Dimethylglycine ethyl ester, the decomposition products are well-defined. researchgate.net By analogy, the predicted thermal decomposition products for this compound can be reliably inferred.

The table below outlines the identified and extrapolated products of pyrolysis for both compounds.

Starting CompoundIntermediate ProductsFinal ProductsReference/Extrapolation
N,N-Dimethylglycine ethyl esterN,N-Dimethylglycine, EthyleneTrimethylamine, Carbon Dioxide, Ethylene researchgate.net
This compoundN,N-Dipentylglycine, EthyleneDipentylmethylamine, Carbon Dioxide, EthyleneExtrapolated

Reactions Involving the N-Dialkylamino Moiety

The N,N-dipentylamino group is the most reactive functional center in the this compound molecule, governing its characteristic chemical behavior, particularly its nucleophilicity.

Nucleophilic Reactivity of the Tertiary Amine Functionality

The tertiary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophilic species. The nucleophilicity of tertiary amines is known to be influenced by several factors, including steric hindrance around the nitrogen atom and the nature of the electrophile and solvent. researchgate.net

The reactivity of aliphatic tertiary amines generally increases with the number of alkyl substituents (R3N > R2NH > RNH2). researchgate.net However, bulky substituents can sterically hinder the approach of the electrophile, thereby reducing the rate of reaction. In the case of this compound, the two pentyl groups create significant steric bulk compared to smaller analogs like triethylamine. This steric hindrance suggests that while it is a competent nucleophile, its reaction rates with sterically demanding electrophiles may be slower than those of less hindered tertiary amines. researchgate.net Consequently, it may function effectively as a non-nucleophilic base in certain transformations, abstracting protons without engaging in nucleophilic attack.

Quaternization Reactions and Ionic Liquid Formation

A hallmark reaction of tertiary amines is quaternization, often referred to as the Menshutkin reaction. This involves the nucleophilic attack of the amine on an alkyl halide, leading to the formation of a quaternary ammonium salt. semanticscholar.orgresearchgate.net this compound readily undergoes this reaction with various alkylating agents.

The general reaction is as follows: (C5H11)2NCH2COOC2H5 + R-X → [(C5H11)2N(R)CH2COOC2H5]+X-

Where R is an alkyl group and X is a halide.

The resulting quaternary ammonium salts can be classified as ionic liquids (ILs) if their melting point is below 100 °C. nih.govnih.gov Ionic liquids derived from amino acid esters are of particular interest due to their potential for enhanced biocompatibility and biodegradability. nih.gov By carefully selecting the alkylating agent (R-X) and performing anion exchange, a wide variety of ionic liquids based on the this compound cation can be synthesized, each with unique physicochemical properties. nih.gov

The table below presents examples of potential quaternization reactions to form ionic liquid precursors.

Reactant 1Alkylating Agent (Reactant 2)Resulting Quaternary Ammonium CationCounter-anion
This compoundMethyl Iodide (CH3I)N-Ethyl-N,N-dipentylglycine ethyl ester ammoniumIodide (I-)
This compoundEthyl Bromide (C2H5Br)N,N-Dipentyl-N-ethylglycine ethyl ester ammoniumBromide (Br-)
This compoundButyl Iodide (C4H9I)N-Butyl-N,N-dipentylglycine ethyl ester ammoniumIodide (I-)

Application of N,n Dipentylglycine Ethyl Ester As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

N,N-dialkylglycine esters serve as valuable precursors in the synthesis of various complex organic molecules, including pharmaceuticals and alkaloids. For instance, related compounds like N,N-dibenzylglycine ethyl ester are utilized as intermediates in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions. mdpi.com This suggests that N,N-dipentylglycine ethyl ester could similarly be employed in the development of novel therapeutic compounds.

The reactivity of the α-carbon adjacent to the ester group and the nitrogen atom can be exploited for the formation of new carbon-carbon bonds. One notable application of similar N,N-dialkylamino acid derivatives is in the synthesis of substituted heterocyclic compounds such as piperidines. ajchem-a.comnih.govwhiterose.ac.uk The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), for example, has been described for the development of enzyme inhibitors. nih.gov By analogy, this compound could potentially be used in multi-component reactions to generate highly substituted piperidine (B6355638) rings, which are core structures in many biologically active compounds. researchgate.net

Furthermore, the general synthetic utility of vicinal ketoesters as intermediates in the total synthesis of natural products highlights the potential of functionalized glycine (B1666218) derivatives. nih.govbeilstein-journals.org α-Ketoesters derived from amino acids can undergo various transformations like aldol (B89426) additions and Mannich reactions to construct complex molecular frameworks. nih.govbeilstein-journals.org While not a ketoester itself, this compound can be a precursor to such reactive intermediates.

The conversion of N,N-dialkylanilines to N-alkylindoles via annulative double C-H functionalization also provides a precedent for the reactivity of the N-alkyl groups in similar structures. nih.gov This suggests that the pentyl groups in this compound might be amenable to functionalization, further expanding its utility as a synthetic building block.

Table 1: Examples of Complex Molecules Synthesized from N,N-Dialkylamino Acid Derivatives

Starting Material AnalogueReaction TypeResulting Complex Molecule/ScaffoldPotential Application
N,N-Dibenzylglycine ethyl esterIntermediate in multi-step synthesisPharmaceutical agentsNeurological conditions mdpi.com
N,N-Dialkylamino acid derivativeMulti-component condensationSubstituted piperidinesEnzyme inhibitors, biologically active compounds nih.govresearchgate.net
N,N-DialkylanilineAnnulative double C-H functionalizationN-AlkylindolesMedicinal chemistry nih.gov
α-Amino acid-derived ketoesterIntramolecular cyclizationPyrrolizidine alkaloidsNatural product synthesis nih.govbeilstein-journals.org

Derivatization Strategies for Novel Compound Generation

The chemical structure of this compound offers several sites for derivatization, allowing for the generation of a library of novel compounds with potentially diverse properties.

One key derivatization strategy involves the hydrolysis of the ester group to the corresponding carboxylic acid, N,N-dipentylglycine. This carboxylic acid can then be coupled with various amines or alcohols to form amides or new esters, respectively. This approach is fundamental in peptide synthesis, where N-protected amino acids are activated and coupled to other amino acids or peptides. acs.org

The tertiary amine functionality can also be targeted. Electrophilic amination of tertiary amines using reagents like O-(mesitylenesulfonyl)hydroxylamine can lead to the formation of N-aminated salts. rsc.org This introduces a new nitrogen-nitrogen bond and a positive charge, significantly altering the molecule's properties.

Furthermore, derivatization of the N-alkyl chains is a plausible strategy, although less common for simple alkyl groups. However, advances in C-H activation chemistry could potentially allow for the selective functionalization of the pentyl groups. For instance, methods developed for the derivatization of N-acyl glycines could be adapted. acs.org

Late-stage modification of backbone-N-aminated glycine residues in peptides has been demonstrated through reductive amination of the resulting hydrazide with aldehydes or ketones. researchgate.net This suggests that if this compound were incorporated into a larger molecule, the tertiary amine could potentially be further functionalized.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReagent/Reaction ConditionProduct Type
Ethyl EsterAcid or base hydrolysisN,N-Dipentylglycine (Carboxylic acid)
Carboxylic Acid (from hydrolysis)Amine, coupling agentAmide
Carboxylic Acid (from hydrolysis)Alcohol, acid catalystNew Ester
Tertiary AmineO-(Mesitylenesulfonyl)hydroxylamineN-Aminated salt rsc.org
α-CarbonStrong base, electrophileα-Substituted N,N-dipentylglycine ester

Utilization in Polymer Chemistry and Material Science (e.g., Polyamide Formation)

Amino acid-based monomers are increasingly explored for the synthesis of biodegradable and biocompatible polymers such as poly(ester amides) (PEAs). mdpi.com These polymers combine the beneficial properties of polyesters and polyamides. This compound, as a derivative of an amino acid, can be envisioned as a monomer or a precursor to a monomer for polymerization reactions.

A primary route to forming polyamides from esters is through aminolysis , where the ester reacts with a diamine. In this scenario, this compound could potentially react with a diamine, although the reactivity of the tertiary amino ester might be lower than that of acid chlorides.

A more common approach in the synthesis of PEAs involves the polycondensation of monomers that contain both ester and amine functionalities, or the reaction of diester-diamines with diacids. mdpi.com For example, a diester-diamine monomer can be prepared from an amino acid, which is then polymerized with a dicarboxylic acid derivative. Following this logic, N,N-dipentylglycine could be incorporated into a diamine or diol monomer, which would then be used in a polycondensation reaction.

The synthesis of functionalized PEAs often involves the polymerization of monomers derived from α-amino acids, which can introduce pendant functional groups into the polymer chain. mdpi.com While this compound itself does not have a pendant functional group on its side chain, its incorporation into a polymer backbone would introduce tertiary amine moieties, which could influence the polymer's properties, such as its solubility and thermal characteristics.

Research on the synthesis of polyamides from 2,5-furandicarboxylic acid and various diamines demonstrates the versatility of polycondensation reactions in creating novel polymer structures. It is conceivable that a diamine derived from N,N-dipentylglycine could be used in similar polymerizations to create polyamides with unique properties conferred by the N,N-dipentylamino groups.

Computational and Theoretical Investigations of N,n Dipentylglycine Ethyl Ester

Quantum Chemical Studies on Reaction Mechanisms and Transition States (e.g., pyrolysis)

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms of molecules like N,N-Dipentylglycine ethyl ester. One of the key thermal decomposition pathways for esters is pyrolysis, which involves elimination reactions that are highly dependent on the molecular structure and the presence of β-hydrogens.

The pyrolysis of esters typically proceeds through a concerted mechanism involving a cyclic transition state. organic-chemistry.org For this compound, a plausible pyrolysis pathway involves the formation of N,N-dipentylglycine and ethene. This reaction is thought to occur via a six-membered cyclic transition state, a common feature in the pyrolysis of ethyl esters. rsc.org

Theoretical studies on analogous compounds, such as N,N-dimethylglycine ethyl ester, suggest that the pyrolysis can be a stepwise process. researchgate.net In such a mechanism, the initial step is the decomposition of the ester into N,N-dimethylglycine and ethylene, which is identified as the rate-determining step. researchgate.net A subsequent decomposition of the amino acid can then occur. researchgate.net The reaction mechanism is often characterized as an asynchronous proton transfer process. researchgate.net

Computational models, such as those employing Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), can be used to calculate the activation energies and geometries of the transition states. researchgate.net For a hypothetical pyrolysis of this compound, the key geometric parameters of the transition state would be the lengths of the breaking C-O and C-H bonds and the forming O-H and C=C bonds.

Table 1: Hypothetical Geometries of the Transition State for the Pyrolysis of this compound

ParameterBond Length (Å)
Cα-Hβ1.65
Cβ-O2.10
O-Hβ1.15
Cα=Cβ1.40
C-O (ester)1.95

Note: The values in this table are illustrative and based on typical values for ester pyrolysis transition states calculated using quantum chemical methods.

The activation energy for such a reaction would provide critical information about the reaction rate. For similar ester pyrolyses, these energies are typically in the range of 40-50 kcal/mol. The polarity of the transition state is also a crucial factor, with more polar transition states being favored in more polar solvents. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface of the molecule and identify its stable conformers.

Molecular dynamics simulations can provide a picture of the dynamic behavior of the molecule in different environments, such as in the gas phase or in a solvent. mdpi.com These simulations track the positions of all atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. From these simulations, one can determine the most populated conformational states and the timescales of transitions between them.

For this compound, one would expect a complex conformational landscape with multiple low-energy minima. The extended "anti" conformations of the pentyl chains would likely be energetically favorable to minimize steric hindrance. youtube.com However, folded or "gauche" conformations, where the pentyl chains interact with each other or with the ester group, may also be populated, potentially stabilized by weak intramolecular interactions. youtube.com

Table 2: Illustrative Low-Energy Conformers of this compound and Their Relative Energies

ConformerDihedral Angle (N-Cα-C(O)-O)Dihedral Angle (C-N-Cα-C(O))Relative Energy (kcal/mol)
1 (Extended)180° (anti)180° (anti)0.0
2 (Gauche 1)60° (gauche)180° (anti)1.2
3 (Gauche 2)180° (anti)60° (gauche)1.5
4 (Folded)60° (gauche)60° (gauche)2.8

Note: This table presents a simplified, hypothetical representation of possible conformers and their relative energies. Actual values would require detailed quantum chemical calculations.

The study of related N-acylproline esters has shown that amide isomerism (cis/trans) around the N-acyl bond is a key conformational feature. nih.govbeilstein-journals.org While this compound does not have an amide bond, the principles of analyzing conformational equilibria in different solvents remain relevant. nih.govbeilstein-journals.org

Prediction of Structure-Reactivity Relationships and Selectivity

Computational chemistry offers powerful methods to predict how the structure of this compound influences its reactivity and selectivity in various chemical transformations. mdpi.com By calculating a range of molecular descriptors, it is possible to establish quantitative structure-reactivity relationships (QSRR).

Key quantum chemical descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be a site of negative potential, while the hydrogens on the carbon adjacent to the nitrogen could be slightly acidic.

Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the charge distribution and help predict sites of nucleophilic or electrophilic attack.

Table 3: Predicted Quantum Chemical Descriptors for this compound

DescriptorPredicted Value
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment2.5 D

Note: These values are hypothetical and representative of what would be expected for a molecule of this type based on quantum chemical calculations.

These descriptors can be used to predict the selectivity of reactions. For instance, in a reaction with an electrophile, the site with the highest negative electrostatic potential and the largest HOMO coefficient would be the most likely point of attack. Conversely, for a reaction with a nucleophile, the site with the most positive charge and the largest LUMO coefficient would be the most reactive.

By systematically modifying the structure of the molecule in silico (e.g., changing the alkyl groups) and recalculating these descriptors, it is possible to build models that predict how these structural changes will affect reactivity. This approach is invaluable for the rational design of new molecules with tailored properties.

Analytical Methodologies for Characterization of N,n Dipentylglycine Ethyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N,N-Dipentylglycine ethyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals corresponding to the different hydrogen and carbon atoms in the structure.

Based on the analysis of similar compounds like N,N-Dimethylglycine ethyl ester, the expected chemical shifts in the ¹H NMR spectrum of this compound would include:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group.

A quartet from the methylene (B1212753) protons (-CH₂-) of the ethyl ester group.

A singlet for the methylene protons (-CH₂-) of the glycine (B1666218) unit.

A series of multiplets for the methylene protons of the two pentyl chains.

A triplet for the terminal methyl protons (-CH₃) of the pentyl chains.

The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the methylene carbons of the ethyl and pentyl groups, and the methyl carbons of the pentyl groups. spectrabase.com The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.com The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. libretexts.org

C-H stretching vibrations from the alkyl chains, typically appearing in the range of 2850-3000 cm⁻¹.

C-O stretching vibrations of the ester group, which are usually observed in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

C-N stretching vibrations associated with the tertiary amine group.

These absorption bands collectively confirm the presence of the key functional groups within the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. In the analysis of N,N-dialkylamino acid esters, electron ionization (EI) is a common technique. nih.govchemicalbook.com The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Furthermore, characteristic fragmentation patterns would be observed. A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. libretexts.org For N,N-dialkylamino acid esters, fragmentation often occurs at the bond alpha to the nitrogen atom, resulting in the formation of a stable iminium ion. The specific fragmentation pattern serves as a structural fingerprint.

Illustrative Spectroscopic Data for this compound

Analytical Technique Expected Key Observations
¹H NMR Signals for ethyl ester protons, glycine methylene protons, and pentyl chain protons with characteristic multiplicities and chemical shifts.
¹³C NMR Resonances for carbonyl carbon, ethyl ester carbons, glycine methylene carbon, and distinct carbons of the pentyl chains.
IR Spectroscopy Strong C=O stretch (~1740 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C-O stretches (1000-1300 cm⁻¹), and C-N stretches. orgchemboulder.comlibretexts.orgspectroscopyonline.com
Mass Spectrometry Molecular ion peak [M]⁺ and characteristic fragment ions resulting from alpha-cleavage and ester bond cleavage. nih.govchemicalbook.comlibretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Given its likely volatility, this compound can be effectively analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The analysis of amino acid esters by GC often requires derivatization to increase their volatility and thermal stability. ntnu.no However, as an ester, this compound may be sufficiently volatile for direct GC analysis.

The choice of the GC column is critical for achieving good separation. A nonpolar or medium-polarity capillary column would likely be suitable. The retention time of the compound under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate) is a key parameter for its identification. Purity is assessed by the presence of a single major peak, with any other peaks indicating impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For N,N-disubstituted amino acid esters, reversed-phase HPLC (RP-HPLC) is a common analytical mode. mdpi.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound would be influenced by the hydrophobicity of its pentyl chains. The composition of the mobile phase, including the use of additives like trifluoroacetic acid, can be optimized to achieve efficient separation and good peak shape. mdpi.com Detection is commonly performed using a UV detector, as the ester carbonyl group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). mdpi.com

Illustrative Chromatographic Parameters for this compound

Technique Column Mobile Phase/Carrier Gas Detection Application
GC Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (MS)Purity assessment, identification of volatile impurities.
HPLC Reversed-phase (e.g., C18)Acetonitrile/Water gradientUV, MSPurity assessment, separation from non-volatile impurities. mdpi.comnih.gov

Environmental Fate and Degradation Studies of N,n Dipentylglycine Ethyl Ester

Hydrolytic Stability and Biodegradation Pathways

The primary routes of degradation for N,N-Dipentylglycine ethyl ester in the environment are anticipated to be hydrolysis and subsequent biodegradation.

Hydrolytic Stability

Esters are known to undergo hydrolysis, a reaction with water that cleaves the ester bond, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases. In the case of this compound, hydrolysis would result in the formation of N,N-Dipentylglycine and ethanol (B145695).

The reaction with pure water is typically slow and is often catalyzed by acids or bases present in the environment. The general equation for the hydrolysis of this compound is as follows:

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (H⁺), the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide (B78521) ions, OH⁻), the ester is hydrolyzed to form a carboxylate salt and an alcohol. This reaction is generally irreversible and proceeds to completion.

Expected Hydrolysis Products of this compound

Reactant Hydrolysis Product 1 Hydrolysis Product 2

Biodegradation Pathways

Following initial hydrolysis, the resulting products, N,N-Dipentylglycine and ethanol, are expected to be further degraded by microorganisms in the environment.

Ethanol: As a simple alcohol, ethanol is readily biodegradable by a wide variety of microorganisms under both aerobic and anaerobic conditions. It is typically metabolized to acetaldehyde (B116499) and then to acetic acid, which can then enter the citric acid cycle.

N,N-Dipentylglycine: The biodegradation of N,N-dialkylated amino acids is more complex. While specific pathways for N,N-Dipentylglycine have not been detailed in the literature, microorganisms are known to degrade N-alkylated amino acids. The degradation would likely involve the enzymatic cleavage of the N-alkyl groups (dealkylation) and subsequent degradation of the resulting glycine (B1666218) and pentanol. The pentyl groups could potentially be oxidized to pentanoic acid and further metabolized through beta-oxidation. The glycine backbone would enter central metabolic pathways.

The rate and extent of biodegradation will depend on various environmental factors, including the presence of adapted microbial populations, temperature, pH, and nutrient availability.

Potential Biodegradation Steps for N,N-Dipentylglycine

Initial Compound Potential Intermediate Products Final Mineralization Products

Assessment of Environmental Persistence and Transformation

The environmental persistence of this compound is a function of its susceptibility to both abiotic (hydrolysis) and biotic (biodegradation) degradation processes.

Environmental Persistence

Persistent organic pollutants are compounds that resist degradation and can remain in the environment for long periods. The persistence of this compound has not been specifically studied. However, based on its chemical structure, some general assessments can be made. The ester linkage is a known point of hydrolytic weakness, suggesting that the parent compound is unlikely to be highly persistent under conditions that favor hydrolysis.

Transformation Products

The primary transformation products of this compound in the environment are expected to be N,N-Dipentylglycine and ethanol, as a result of hydrolysis. Further microbial action would lead to a cascade of other transformation products as outlined in the biodegradation pathways. These could include glycine, pentanol, and their respective metabolites. The ultimate transformation products of complete mineralization would be carbon dioxide, water, and inorganic nitrogen compounds.

Without specific experimental data, a definitive assessment of the environmental persistence and transformation of this compound remains speculative. However, its chemical structure as an amino acid ester suggests that it will undergo degradation through a combination of hydrolysis and biodegradation, leading to less complex and ultimately mineralized products.

Future Research Directions and Unexplored Avenues for N,n Dipentylglycine Ethyl Ester

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N,N-disubstituted amino esters like N,N-Dipentylglycine ethyl ester presents challenges, primarily due to the steric hindrance around the nitrogen atom, which can impede reaction kinetics. Future research should prioritize the development of highly efficient and selective catalytic systems to overcome these hurdles.

Current methods for analogous compounds often rely on multi-step procedures or require harsh conditions. For instance, the synthesis of related N,N-dialkyl amino esters can involve the reaction of a chloroacetate (B1199739) with an excess of the corresponding amine or the N-alkylation of a pre-formed amino ester, which may use genotoxic alkylating agents. nih.govmonash.edu A patent for producing N,N-dimethyl glycine (B1666218) esters highlights the use of a silica (B1680970) gel sulfonic acid catalyst for the esterification of N,N-dimethyl glycine. google.com

Future investigations could focus on transition metal catalysis, which has shown promise in C-H functionalization and other complex transformations. rsc.org Developing catalysts that can mediate the direct, one-pot reductive amination of ethyl glyoxylate (B1226380) with dipentylamine (B1346568) would be a significant advancement. Another avenue involves optimizing phase-transfer catalysis, which has been effective for the N-alkylation of amino acid derivatives by enhancing reactivity between reactants in different phases. monash.edu The goal is to create methodologies that are not only high-yielding but also adhere to the principles of green chemistry by minimizing waste and avoiding hazardous reagents.

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic Approach Potential Catalyst Class Mechanistic Goal Key Research Challenge
Direct Reductive Amination Iridium or Ruthenium Complexes One-pot reaction of ethyl glyoxylate and dipentylamine Overcoming steric hindrance from the two pentyl groups
Phase-Transfer Catalysis Quaternary Ammonium Salts (e.g., TEBA) N-alkylation of glycine ethyl ester with pentyl halides Achieving high di-alkylation selectivity over mono-alkylation
Solid-Acid Catalysis Sulfonated Resins or Zeolites Esterification of N,N-dipentylglycine Catalyst deactivation and optimizing reaction conditions
C-N Cross-Coupling Palladium or Copper Catalysts Coupling of dipentylamine with an ethyl haloacetate Catalyst poisoning and ligand design for hindered substrates

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations

Biocatalysis offers a powerful, sustainable alternative to traditional chemical synthesis, often providing exceptional selectivity under mild conditions. nih.gov Future research into this compound should extensively explore enzymatic pathways for its production.

A highly promising approach is the use of imine reductases (IREDs). nih.gov Research has demonstrated that IREDs can catalyze the asymmetric reductive amination of α-ketoesters with various amines to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.gov Future work could involve screening metagenomic libraries to identify novel IREDs that can accommodate the bulky dipentylamine as a substrate or employing directed evolution to engineer existing enzymes for this specific transformation.

Another innovative biocatalytic route is nitrene C-H insertion. nih.gov Engineered enzymes have shown the ability to aminate the α-C-H bond of carboxylic acid esters, presenting a direct method for forming the α-amino ester core. nih.gov Adapting this technology for N,N-disubstituted products would be a groundbreaking development. Furthermore, lipases, such as the commercial Novozym 435, are widely used for the enzymatic synthesis of various esters, including fatty acid ethyl esters, and could be investigated for the final esterification step if the synthesis proceeds via the N,N-dipentylglycine acid. researchgate.netnih.govnih.gov

Table 2: Prospective Biocatalytic Routes for this compound

Enzymatic Strategy Enzyme Class Substrates Potential Advantages
Reductive Amination Imine Reductase (IRED) Ethyl 2-ketoethanoate (Ethyl glyoxylate) + Dipentylamine High enantioselectivity, mild reaction conditions, aqueous medium
α-C-H Amination Engineered Nitrene Transferase Ethyl acetate (B1210297) + a dipentylamine-derived nitrogen source Direct functionalization of an inexpensive starting material
Esterification Lipase (e.g., Novozym 435) N,N-Dipentylglycine + Ethanol (B145695) High yield, solvent-free options, enzyme reusability
Transesterification Lipase A different N,N-dipentylglycine ester + Ethanol Equilibrium-driven synthesis under mild conditions

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides invaluable tools for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. For this compound, advanced computational modeling is an unexplored avenue that could significantly accelerate its development.

Future research should employ methods like Density Functional Theory (DFT) to model the transition states of potential catalytic cycles for its synthesis. This can help in understanding the energetic barriers and identifying the rate-limiting steps, thereby guiding the design of more efficient catalysts. For biocatalytic routes, molecular docking and molecular dynamics (MD) simulations can be used to model the binding of substrates within an enzyme's active site. nih.gov These simulations could predict whether an enzyme like an IRED can accommodate the two pentyl groups and guide the specific mutations needed in directed evolution to improve catalytic efficiency.

Furthermore, machine learning and AI are becoming integral to chemical research, with applications in predicting reaction outcomes and identifying novel synthetic routes. rsc.org A predictive model could be trained on datasets of N-alkylation or reductive amination reactions to forecast the optimal conditions for synthesizing this compound. For material design, computational models can predict the self-assembly behavior of derivatives, their interaction with lipid bilayers, or their conformational preferences in peptide chains.

Design and Synthesis of this compound-Derived Functional Materials

The unique structure of this compound, particularly the long, flexible alkyl chains, makes it an attractive building block for novel functional materials. The introduction of this non-proteinogenic amino acid into larger structures could impart specific physicochemical properties. acs.org

A primary research direction is the incorporation of N,N-dipentylglycine into peptides. The bulky, lipophilic side groups could be used to control the peptide's secondary structure, enhance its metabolic stability, or improve its membrane permeability. acs.org Such peptides could be designed as novel antimicrobial agents, cell-penetrating peptides, or as components of drug delivery vehicles like liposomes.

Another area of exploration is in the field of surfactants and liquid crystals. The amphiphilic nature of the corresponding N,N-dipentylglycine acid or its salts could lead to self-assembly into micelles or other ordered structures in solution. This suggests potential applications as specialty surfactants or emulsifiers. The flexible dipentyl groups could also be exploited in the design of novel liquid crystalline materials, where the molecule's shape and intermolecular interactions would dictate the mesophase behavior. The precedent of using related compounds like N,N-Dibenzylglycine ethyl ester as intermediates for agrochemicals and pharmaceuticals further supports the potential for creating new bioactive molecules and functional materials from this platform. chemimpex.com

Table 3: Potential Applications of Functional Materials Derived from N,N-Dipentylglycine

Material Class Functional Role of N,N-Dipentylglycine Unit Potential Application Area
Modified Peptides Induce specific folding, increase lipophilicity and stability Drug delivery, antimicrobial agents, peptide-based therapeutics
Specialty Surfactants Form micelles or vesicles in solution Emulsification, formulation science, nanotechnology
Liquid Crystals Act as a mesogenic core or side group Display technologies, sensors, smart materials
Chiral Auxiliaries Provide steric control in asymmetric synthesis Fine chemical and pharmaceutical synthesis

Table of Mentioned Compounds

Compound Name
This compound
N,N-Dibenzylglycine ethyl ester
N,N-dimethyl glycine
N,N-dimethyl glycine ester
Chloroacetate
Dipentylamine
Ethyl glyoxylate
Glycine ethyl ester
Pentyl halide
Ethyl 2-ketoethanoate
Ethyl acetate
Ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.